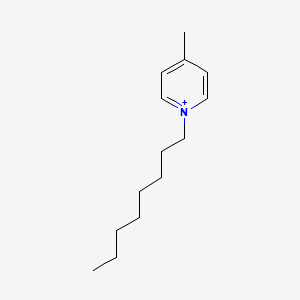

Pyridinium, 4-methyl-1-octyl-

Description

Contextualization within Modern Chemical Research Paradigms

The study of compounds like Pyridinium (B92312), 4-methyl-1-octyl- is situated at the intersection of several key research trends. The drive towards "green chemistry" has spurred interest in ionic liquids as potentially environmentally benign alternatives to volatile organic solvents. psu.edu Their low volatility significantly reduces air pollution, and their stability allows for potential recycling and reuse.

Furthermore, the principle of "tunability" is central to the appeal of pyridinium salts. By systematically altering the alkyl chain length, the position and nature of substituents on the pyridine (B92270) ring, and the choice of the counter-anion, researchers can fine-tune the compound's properties for specific applications. escholarship.org This modular approach allows for the rational design of new materials with desired characteristics, a cornerstone of modern materials science.

Significance and Research Trajectories of Quaternary Pyridinium Salts in Contemporary Chemistry

Quaternary pyridinium salts are a versatile class of compounds with a long history, initially recognized for their germicidal properties. acs.org However, contemporary research has expanded their horizons far beyond this initial application. These salts are now investigated for a wide array of uses, driven by the ability to modify their chemical and electronic properties through functionalization of the pyridinium ring. acs.org

Current research trajectories for quaternary pyridinium salts are diverse and include:

Surfactants: The amphiphilic nature of many pyridinium salts, with a polar head group (the pyridinium ring) and a nonpolar tail (the alkyl chain), makes them effective cationic surfactants. acs.orgacs.org

Catalysis: They are explored as catalysts and catalyst supports in a variety of organic reactions, including hydrosilylation and various condensation reactions. mdpi.compsu.edu

Antimicrobial Agents: Building on their historical use, research continues into developing new pyridinium salts with enhanced efficacy against a broad spectrum of microbes, including bacteria and fungi. ontosight.airesearchgate.net

Electrochemical Applications: Their ionic nature and stability make them suitable for use as electrolytes in batteries and other electrochemical devices. psu.edu

Biomedical Applications: Emerging research is exploring their potential in areas such as gene delivery and as anticancer agents. nih.govontosight.ai

The synthesis of 1-octyl-4-methylpyridinium chloride ([C₈γPic]Cl) has been reported with a yield of 85%. The process involves the reaction of 4-methylpyridine (B42270) with 1-chlorooctane (B87089) at 353.15 K for 48 hours. The resulting product can be purified by washing with ethyl acetate. acs.org This chloride salt can then be used as a precursor to synthesize other ionic liquids through anion exchange reactions. For instance, reacting it with sodium dodecyl sulfate (B86663) can produce 1-octyl-4-methylpyridinium dodecyl sulfate. acs.org

The physicochemical properties of ionic liquids based on the 1-octyl-4-methylpyridinium cation have been investigated with various anions. These studies provide valuable data on properties such as melting point, decomposition temperature, density, and viscosity, which are crucial for their application. For example, a study on hydrophobic ionic liquids reported the properties of 1-octyl-4-methylpyridinium salts with anions like dicyanamide (B8802431) ([N(CN)₂]⁻) and bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). acs.orgresearchgate.net

Below are interactive data tables summarizing some of the reported properties for ionic liquids containing the 1-octyl-4-methylpyridinium cation.

Table 1: Physicochemical Properties of 1-Octyl-4-methylpyridinium Based Ionic Liquids

| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) |

|---|---|---|---|

| [4MOPYR]⁺ | [N(CN)₂]⁻ | - | 228 |

| [4MOPYR]⁺ | [TfO]⁻ | - | 296 |

| [4MOPYR]⁺ | [NfO]⁻ | - | 298 |

| [4MOPYR]⁺ | [BF₄]⁻ | - | 290 |

| [4MOPYR]⁺ | [Tf₂N]⁻ | - | 315 |

Data sourced from a study on hydrophobic ionic liquids. osti.gov

Table 2: Chemical Identifiers for Pyridinium, 4-methyl-1-octyl- chloride

| Identifier | Value |

|---|---|

| IUPAC Name | 4-methyl-1-octylpyridin-1-ium;chloride |

| Molecular Formula | C₁₄H₂₄ClN |

| Molecular Weight | 241.80 g/mol |

| InChIKey | XHEGBNCFWVDFAR-UHFFFAOYSA-M |

| CAS Number | 141645-91-2 |

Data from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

74077-78-4 |

|---|---|

Molecular Formula |

C14H24N+ |

Molecular Weight |

206.35 g/mol |

IUPAC Name |

4-methyl-1-octylpyridin-1-ium |

InChI |

InChI=1S/C14H24N/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15/h9-10,12-13H,3-8,11H2,1-2H3/q+1 |

InChI Key |

OSCFFOTZWZZXPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Pyridinium, 4 Methyl 1 Octyl Analogues

Quaternization Reactions for N-Alkylation of Pyridine (B92270) Derivatives

The N-alkylation of pyridine and its derivatives is a classic example of a quaternization reaction, often referred to as the Menshutkin reaction. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This results in the formation of a new N-alkylpyridinium salt. For the synthesis of Pyridinium (B92312), 4-methyl-1-octyl-, the starting materials are 4-methylpyridine (B42270) (also known as γ-picoline) and an octyl-containing electrophile.

Direct Alkylation Approaches using Alkyl Halides and Sulfonates

The most direct and widely employed method for the synthesis of N-alkylpyridinium salts is the reaction of a pyridine derivative with an alkyl halide or sulfonate. This approach is versatile and can be adapted for a wide range of alkyl chains and pyridine ring substitutions.

Alkyl halides, particularly bromoalkanes and iodoalkanes, are common alkylating agents due to their commercial availability and appropriate reactivity. The reaction to form Pyridinium, 4-methyl-1-octyl- would involve mixing 4-methylpyridine with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. The reaction is typically carried out by heating the mixture, often under reflux, in a suitable solvent like ethanol, acetone (B3395972), or acetonitrile (B52724). A general procedure involves refluxing the pyridine derivative with a slight excess of the 1-bromoalkane for an extended period, sometimes up to 40 hours, to ensure complete reaction. The reactivity of the halide follows the order I > Br > Cl, with iodides being the most reactive but also more expensive and less stable.

Alkyl sulfonates, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent alternative alkylating agents. They possess highly effective leaving groups, often leading to faster reaction rates and higher yields compared to halides under similar conditions. The synthesis using an alkyl sulfonate would proceed by reacting 4-methylpyridine with octyl tosylate or octyl mesylate.

Table 1: Comparison of Common Alkylating Agents for the Synthesis of Pyridinium, 4-methyl-1-octyl- This table provides a generalized comparison based on established chemical principles for SN2 reactions.

| Alkylating Agent | Typical Leaving Group | Relative Reactivity | Advantages | Disadvantages |

|---|---|---|---|---|

| 1-Iodooctane | Iodide (I⁻) | High | Fast reaction rates, high yields. | Higher cost, potential light sensitivity. |

| 1-Bromooctane | Bromide (Br⁻) | Moderate | Good balance of reactivity and cost, widely available. | May require longer reaction times or higher temperatures than iodide. |

| 1-Chlorooctane (B87089) | Chloride (Cl⁻) | Low | Low cost. | Slow reaction rates, often requires harsh conditions. |

| Octyl Tosylate | Tosylate (TsO⁻) | Very High | Excellent leaving group, leads to high yields and fast reactions. | Requires prior synthesis from octanol, higher molecular weight. |

Solvent-Free and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For pyridinium salt synthesis, this has led to the exploration of solvent-free conditions and alternative energy sources like microwave irradiation and ultrasound.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating quaternization reactions. The application of microwaves can lead to rapid heating, significantly reducing reaction times from many hours to mere minutes and often resulting in higher yields compared to conventional heating methods. For instance, studies on similar quaternization reactions have shown that microwave heating can achieve yields greater than 94% in under 10 minutes.

Solvent-free, or neat, reactions offer another green chemistry approach. By eliminating the solvent, this method reduces chemical waste and simplifies product purification. The quaternization can be performed by simply heating the mixture of 4-methylpyridine and the alkylating agent. In some cases, deep eutectic solvents (DES), which are themselves a type of ionic liquid, have been used as environmentally friendly reaction media, although this can sometimes result in lower yields compared to traditional organic solvents.

Table 2: Comparison of Conventional vs. Environmentally Benign Synthetic Methods This table illustrates the potential advantages of modern synthetic protocols based on reported findings for pyridinium salt synthesis.

| Parameter | Conventional Heating (in Solvent) | Microwave-Assisted Synthesis | Solvent-Free Reaction |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Hours |

| Energy Consumption | High | Low | Moderate |

| Solvent Usage | Significant (e.g., ethanol, acetone) | Reduced or none | None |

| Typical Yields | Variable, can be moderate to high | Often higher than conventional methods | Good to high, dependent on reactants' physical state. |

Functionalization Strategies for Tailored Pyridinium Cation Structures

Beyond the primary N-alkylation, the structure of the pyridinium cation can be further modified to create tailored analogues with specific properties. These functionalization strategies typically target the C-H bonds of the pyridine ring. While the synthesis of Pyridinium, 4-methyl-1-octyl- involves a pre-functionalized ring (with the 4-methyl group), other functional groups can be introduced onto the scaffold of related pyridinium salts.

Visible-light-mediated photoredox catalysis has become a versatile strategy for the direct C-H functionalization of pyridines. N-functionalized pyridinium salts are often used as key intermediates in these transformations. They can enhance the reactivity and selectivity of the pyridine ring, allowing for controlled modifications at the C2 and C4 positions under mild, acid-free conditions. This allows for the installation of a wide array of functional groups, including phosphonates, carbamoyls, and other carbon-based substituents. Such modifications can be used to fine-tune the electronic properties, solubility, or reactivity of the final pyridinium compound. These advanced methods establish powerful synthetic routes for creating structurally diverse pyridine derivatives that are not easily accessible through traditional means.

Reaction Yield Optimization and Purity Considerations in Pyridinium Salt Synthesis

Achieving high reaction yields and ensuring the purity of the final product are critical aspects of synthesizing pyridinium salts like Pyridinium, 4-methyl-1-octyl-. Several factors must be carefully controlled during the reaction and subsequent work-up.

Optimization of the reaction yield often involves a systematic evaluation of parameters such as temperature, reaction time, solvent, and the stoichiometry of the reactants. Continuous flow chemistry platforms combined with Bayesian optimization have been used to simultaneously optimize for both yield and production rate. Generally, using a slight excess (e.g., 1.4 equivalents) of the alkylating agent can help drive the reaction to completion. The choice of solvent is also crucial; polar aprotic solvents can accelerate SN2 reactions.

The purification of pyridinium salts is paramount, as unreacted starting materials can interfere with subsequent applications. The crude product, which may be an oil or a solid, is often purified by crystallization or precipitation. A common technique involves washing the crude product with a non-polar solvent, such as diethyl ether, to remove unreacted 4-methylpyridine and octyl halide. The desired pyridinium salt is typically insoluble in ether and can be isolated by filtration. However, obtaining a pure, crystalline product can be challenging, especially for salts with shorter (C8-C10) or very long (C18-C20) alkyl chains, which may require multiple crystallizations from solvents like acetone or ether. The purity of the final compound is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Key Parameters for Optimizing Pyridinium Salt Synthesis This table summarizes critical factors and their general impact on the outcome of the quaternization reaction.

| Parameter | Effect on Reaction | Considerations for Optimization |

|---|---|---|

| Temperature | Increases reaction rate. | Balance rate enhancement against potential side reactions or solvent loss. Reflux temperature is common. |

| Reaction Time | Affects completeness of the reaction. | Monitor reaction progress (e.g., via TLC) to determine the optimal time to maximize product formation and minimize degradation. |

| Solvent | Influences reaction rate and solubility of reactants/products. | Polar solvents generally favor the SN2 mechanism. The choice may also impact the ease of product isolation. |

| Stoichiometry | Molar ratio of reactants affects conversion. | A slight excess of the alkylating agent is often used to ensure full conversion of the pyridine derivative. |

| Purification Method | Determines final product purity. | Crystallization is preferred. Multiple recrystallizations may be needed. Washing with non-polar solvents removes non-ionic impurities. |

Table of Compounds

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Pyridinium (B92312), 4-methyl-1-octyl-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to provide a complete structural assignment.

The ¹H and ¹³C NMR spectra of Pyridinium, 4-methyl-1-octyl- exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei in the aromatic pyridinium ring and the aliphatic octyl chain.

The ¹H NMR spectrum shows downfield-shifted signals for the aromatic protons of the pyridinium ring due to the deshielding effect of the ring current and the positive charge on the nitrogen atom. The protons ortho to the nitrogen atom (H-2, H-6) are the most deshielded, appearing as a doublet, while the meta protons (H-3, H-5) appear as a doublet at a slightly upfield position. The methyl group on the pyridinium ring (C4-CH₃) resonates as a singlet in the aromatic region. The protons of the octyl chain appear further upfield. The methylene (B1212753) group directly attached to the pyridinium nitrogen (N-CH₂) is significantly deshielded compared to the other methylene groups and appears as a triplet. The remaining methylene groups of the octyl chain produce overlapping multiplet signals, while the terminal methyl group (CH₃) appears as a triplet at the most upfield position.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring resonate at low field (downfield), with the carbon atom bearing the methyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) being readily identifiable. The methyl carbon of the 4-methyl group appears at a characteristic upfield position for an sp³-hybridized carbon attached to an aromatic ring. The carbons of the octyl chain are observed in the aliphatic region of the spectrum, with the N-CH₂ carbon being the most downfield of the chain carbons.

The predicted chemical shifts for Pyridinium, 4-methyl-1-octyl- are summarized in the tables below, based on data from analogous alkylpyridinium salts. thno.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃ This interactive table provides the predicted proton NMR data for the compound.

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Pyridinium) | 8.5 - 8.8 | Doublet |

| H-3, H-5 (Pyridinium) | 7.8 - 8.1 | Doublet |

| N-CH₂ (Octyl) | 4.5 - 4.8 | Triplet |

| C4-CH₃ (Pyridinium) | 2.4 - 2.6 | Singlet |

| -(CH₂)₆- (Octyl) | 1.2 - 2.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃ This interactive table provides the predicted carbon-13 NMR data for the compound.

| Carbons | Predicted δ (ppm) |

|---|---|

| C-4 (Pyridinium) | 158 - 162 |

| C-2, C-6 (Pyridinium) | 143 - 145 |

| C-3, C-5 (Pyridinium) | 128 - 130 |

| N-CH₂ (Octyl) | 60 - 63 |

| Octyl Chain Carbons | 22 - 32 |

| C4-CH₃ (Pyridinium) | 21 - 23 |

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating the spatial proximity of nuclei, which is crucial for determining molecular conformation and studying intermolecular interactions. wikipedia.org These experiments detect correlations between protons that are close in space, irrespective of through-bond connectivity. columbia.edu

For Pyridinium, 4-methyl-1-octyl-, a ROESY or NOESY spectrum would be expected to show key cross-peaks that reveal the molecule's preferred conformation in solution. Significant correlations would be anticipated between:

The protons of the N-CH₂ group of the octyl chain and the ortho-protons (H-2, H-6) of the pyridinium ring. The intensity of these cross-peaks can provide insight into the orientation of the octyl chain relative to the plane of the aromatic ring.

Adjacent methylene groups within the octyl chain (e.g., between N-CH₂ and the subsequent CH₂), confirming the sequential assignment of the alkyl chain resonances.

The protons of the 4-methyl group and the meta-protons (H-3, H-5) of the pyridinium ring.

In studies involving aggregation, intermolecular NOE or ROE correlations between protons on different molecules could be observed, providing direct evidence of self-assembly and information about the packing arrangement of the molecules within an aggregate. For medium-sized molecules like this, ROESY is often preferred as the NOE may be close to zero, whereas the ROE is always positive. columbia.edu

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Functional Groups and Molecular Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.

The FTIR spectrum of Pyridinium, 4-methyl-1-octyl- is characterized by absorption bands corresponding to the vibrations of the pyridinium ring and the octyl chain. Key expected vibrational bands include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridinium ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations (symmetric and asymmetric) from the octyl and methyl groups are observed in the 2850-3000 cm⁻¹ region.

Pyridinium Ring Stretching: C=C and C=N stretching vibrations within the aromatic ring give rise to a series of characteristic sharp bands in the 1450-1650 cm⁻¹ region. The quaternization of the pyridine (B92270) nitrogen shifts these bands to higher frequencies compared to neutral pyridine.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups of the octyl chain appear in the 1350-1470 cm⁻¹ range. Out-of-plane C-H bending of the substituted aromatic ring can also be observed at lower wavenumbers.

Table 3: Characteristic FTIR Absorption Bands for Pyridinium, 4-methyl-1-octyl- This interactive table lists the principal infrared absorption frequencies and their corresponding molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Octyl Chain) |

| 1650 - 1630 | C=C / C=N Stretch | Pyridinium Ring |

| 1580 - 1500 | C=C / C=N Stretch | Pyridinium Ring |

| 1470 - 1450 | C-H Bend | Aliphatic (CH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Interactions, and Aggregation Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions of chromophores. The 4-methylpyridinium cation acts as the primary chromophore in this compound. It is expected to exhibit a strong absorption band in the UV region, typically around 260-270 nm, corresponding to a π-π* transition within the aromatic system.

The long octyl chain introduces hydrophobic character to the molecule, which can lead to self-assembly and aggregation in polar solvents like water. scirp.org This aggregation behavior can be monitored by UV-Vis spectroscopy. mdpi.comnih.gov The formation of H-aggregates (face-to-face stacking) typically results in a hypsochromic (blue) shift of the absorption maximum compared to the monomeric species, often accompanied by a broadening of the absorption band. mdpi.com By recording spectra at various concentrations or in different solvent systems, UV-Vis spectroscopy can be used to determine the critical aggregation concentration (CAC) and study the thermodynamics of the self-assembly process.

Mass Spectrometry for Molecular Weight Confirmation and Degradation Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For Pyridinium, 4-methyl-1-octyl-, which is an ionic salt, electrospray ionization (ESI) is the preferred method, typically in positive ion mode. The ESI-MS spectrum is expected to show a prominent peak corresponding to the intact cation [C₁₄H₂₄N]⁺. The theoretical monoisotopic mass of this cation is 206.1909 Da. The observation of this ion at the corresponding m/z value provides direct confirmation of the molecular formula and weight of the cationic component.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion and identify degradation products or elucidate structural features. The fragmentation of the 1-octylpyridinium (B14679969) cation would likely involve cleavage of the C-C bonds within the octyl chain. A common fragmentation pathway for N-alkyl chains is the loss of neutral alkenes through a charge-remote fragmentation process.

Table 4: Expected Ions in the Mass Spectrum of Pyridinium, 4-methyl-1-octyl- This interactive table shows the predicted mass-to-charge ratios for the parent ion and potential fragment ions.

| m/z (Da) | Identity | Description |

|---|---|---|

| 206.19 | [M]⁺ | Parent Cation |

| 108.08 | [M - C₇H₁₄]⁺ | Loss of heptene (B3026448) from octyl chain |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity. For the ionic compound Pyridinium, 4-methyl-1-octyl-, the analysis is performed on a salt form, such as the bromide salt (C₁₄H₂₄NBr).

Table 5: Elemental Analysis Data for 1-Octyl-4-methylpyridinium Bromide (C₁₄H₂₄NBr) This interactive table compares the calculated and found elemental composition of the compound.

| Element | Theoretical % |

|---|---|

| Carbon (C) | 58.74 |

| Hydrogen (H) | 8.45 |

Close agreement between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the assigned molecular formula and the purity of the synthesized salt.

Chromatographic and Electrophoretic Separations for Purity Assessment and Mixture Analysis

Chromatographic and electrophoretic techniques are powerful tools for the separation, identification, and quantification of Pyridinium, 4-methyl-1-octyl- and its potential impurities. These methods offer high resolution and sensitivity, making them indispensable in the analysis of ionic liquids.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pyridinium-based ionic liquids. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of these compounds. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The long octyl chain of Pyridinium, 4-methyl-1-octyl- results in a significant retention on a nonpolar stationary phase. The elution of the compound is controlled by adjusting the composition of the mobile phase. An increase in the organic modifier content will decrease the retention time.

For the analysis of Pyridinium, 4-methyl-1-octyl-, a C18 column is a common choice for the stationary phase due to its high hydrophobicity. The mobile phase often contains an acidic additive, such as formic acid or trifluoroacetic acid, to improve peak shape and resolution. Detection is typically achieved using a UV detector, as the pyridinium ring exhibits strong absorbance in the UV region. A validated HPLC method can provide precise and accurate quantification of Pyridinium, 4-methyl-1-octyl- and its impurities. icm.edu.pl

Table 1: Illustrative HPLC Method Parameters for Pyridinium, 4-methyl-1-octyl- Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 7.5 min |

Note: The above parameters are illustrative and may require optimization for specific applications.

Ion Chromatography and Capillary Electrophoresis for Ionic Component Analysis

Ion Chromatography (IC)

Ion chromatography is a valuable technique for the determination of both the cationic and anionic components of ionic liquids. oup.comresearchgate.net For the analysis of the Pyridinium, 4-methyl-1-octyl- cation, a cation-exchange column is employed. The separation is based on the reversible interaction of the positively charged pyridinium ion with the negatively charged functional groups of the stationary phase.

The elution of the cation is achieved by using a mobile phase containing a competing cation, such as an aqueous solution of an inorganic salt or an acid. The choice of eluent and its concentration are critical for achieving the desired separation. Conductivity detection is commonly used in ion chromatography. A suppressor is often used after the analytical column to reduce the background conductivity of the eluent and enhance the sensitivity of the detection. metrohm.com

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that is well-suited for the analysis of charged species like the Pyridinium, 4-methyl-1-octyl- cation. mdpi.comnih.govunich.it In CE, the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, ions migrate according to their charge-to-size ratio.

The electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode, also plays a significant role in the separation. For the analysis of cations, the EOF is typically directed towards the detector. The mobility of the Pyridinium, 4-methyl-1-octyl- cation will depend on its charge and hydrodynamic radius. The composition of the BGE, including its pH and the presence of additives, can be optimized to achieve the desired separation of the target cation from other ionic species. mdpi.com

Table 2: Comparison of Ion Chromatography and Capillary Electrophoresis for Pyridinium, 4-methyl-1-octyl- Cation Analysis

| Feature | Ion Chromatography | Capillary Electrophoresis |

|---|---|---|

| Principle | Ion-exchange interactions with a stationary phase | Differential migration in an electric field |

| Stationary Phase | Cation-exchange resin | None (open capillary) |

| Mobile Phase/BGE | Aqueous eluent with competing ions | Background electrolyte solution |

| Driving Force | Pumped mobile phase | Applied high voltage |

| Typical Run Time | 15-30 minutes | 5-15 minutes |

| Advantages | Robust and well-established for ion analysis | High efficiency, minimal sample and reagent consumption |

| Disadvantages | Can have higher solvent consumption | Sensitivity can be lower without preconcentration |

Theoretical and Computational Investigations of Pyridinium, 4 Methyl 1 Octyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ionic liquids. DFT allows for the detailed investigation of electron distribution, molecular geometry, and intermolecular forces that govern the behavior of the 4-methyl-1-octylpyridinium cation and its interaction with counter-ions.

The interactions between the 4-methyl-1-octylpyridinium cation and its corresponding anion are crucial for determining the bulk properties of the ionic liquid. Advanced computational analyses provide a quantitative and qualitative understanding of these ion-pair interactions.

Molecular Electrostatic Potential (MEP): MEP analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. nih.govchemrxiv.org The MEP map of the 4-methyl-1-octylpyridinium cation would reveal electron-deficient (positive potential) regions primarily localized around the pyridinium (B92312) ring, especially the hydrogen atoms, making them susceptible to nucleophilic attack or interaction with anions. nih.govpreprints.org Conversely, electron-rich (negative potential) regions would be associated with the anion. The MEP provides a clear picture of the electrostatic forces that drive the formation of the ion pair. chemrxiv.org

Natural Bond Orbital (NBO): NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into a localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method quantifies charge transfer between the cation and anion and analyzes hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edu For a 4-methylpyridinium-based IL, NBO analysis can reveal the nature of the bonding within the cation and the extent of charge delocalization and intermolecular interactions with the anion, providing insight into the stability of the ion pair. researchgate.net The analysis of donor-acceptor interactions using second-order perturbation theory within the NBO framework can estimate the energetic importance of these delocalizations. wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, also known as Atoms in Molecules (AIM) theory, defines atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de This method is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds, which are often present in ionic liquids. researchgate.net By locating bond critical points (BCPs) between the cation and anion, QTAIM can provide evidence for the existence of a bonding interaction. wiley-vch.deuniovi.es The properties of the electron density at these BCPs, such as its magnitude (ρb) and its Laplacian (∇²ρb), can be used to classify the nature and strength of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or hydrogen bond). uniovi.essciencesconf.org

Table 1: Representative QTAIM Parameters for Cation-Anion Interactions in a Model 4-Methylpyridinium-Based Ionic Liquid Data is conceptual and based on typical findings for similar ionic liquids.

| Interaction Type | Electron Density at BCP (ρb) [a.u.] | Laplacian of Electron Density (∇²ρb) [a.u.] | Total Energy Density (Hb) [a.u.] | Interaction Character |

|---|---|---|---|---|

| C-H···Anion | 0.015 - 0.035 | Positive | Slightly Negative/Positive | Weak, predominantly electrostatic (Hydrogen Bond) |

| N···Anion | 0.010 - 0.025 | Positive | Positive | Closed-shell, ionic |

DFT calculations are instrumental in elucidating the electronic structure and conformational flexibility of the 4-methyl-1-octylpyridinium cation.

Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For 4-methylpyridinium-based ILs, the HOMO is typically located on the anion, while the LUMO is on the pyridinium cation. researchgate.net The energy gap for these systems is an important factor in their electrochemical stability. researchgate.net

Conformational Landscapes: The long octyl chain attached to the pyridinium ring introduces significant conformational flexibility. researchgate.net Computational methods can explore the potential energy surface to identify different stable conformers (rotational isomers) and the energy barriers between them. This analysis is crucial as the conformation of the alkyl chain can influence the packing of ions in the liquid state, thereby affecting properties like viscosity and density. The relative energies of different conformers determine their population distribution at a given temperature.

COSMO-RS for Predictive Modeling of Solvation Properties and Separation Efficiencies

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used method for predicting the thermodynamic properties of fluids and liquid mixtures. wikipedia.orgua.pt It combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, solubilities, and partition coefficients without the need for extensive experimental data. core.ac.ukscm.com

COSMO-RS calculations begin with a DFT calculation for the individual molecules (the 4-methyl-1-octylpyridinium cation, its anion, and solvent molecules) in a virtual conductor environment. ua.pt This generates a "σ-profile" for each molecule, which is a histogram of its surface polarization charge density. These σ-profiles are then used in a statistical mechanics framework to calculate the chemical potential of each species in a liquid mixture, from which various thermodynamic properties can be derived. wikipedia.orgnih.gov

This predictive capability is highly valuable for screening potential ionic liquids for specific applications. For instance, COSMO-RS can be used to predict the solubility of 4-methyl-1-octylpyridinium salts in various organic solvents or water, or to estimate its effectiveness in separation processes, such as liquid-liquid extraction. dtu.dkresearchgate.net The model can effectively characterize the complex solvation interactions, including misfit, hydrogen-bonding, and van der Waals forces, that determine solubility. core.ac.uk

Table 2: Predicted Logarithmic Solubility of Pyridinium, 4-methyl-1-octyl- in Various Solvents at 298.15 K using COSMO-RS This data is illustrative, representing typical predictions from COSMO-RS analysis.

| Solvent | Predicted log10(x_solubility) | Dominant Interaction Type |

|---|---|---|

| Water | -1.5 | Electrostatic/Hydrogen Bonding |

| Ethanol | -0.8 | Hydrogen Bonding/van der Waals |

| Hexane | -3.2 | van der Waals |

| Toluene | -2.1 | van der Waals/π-π interactions |

| Acetone (B3395972) | -1.1 | Electrostatic/van der Waals |

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Phenomena

While quantum chemical methods provide detailed information on static systems, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For an amphiphilic ionic liquid like Pyridinium, 4-methyl-1-octyl-, which possesses a charged, polar pyridinium headgroup and a long, nonpolar octyl tail, MD simulations are particularly insightful for studying aggregation phenomena in solution. nih.govrsc.org In aqueous environments, these cations are expected to self-assemble into aggregates, such as micelles, to minimize the unfavorable contact between the hydrophobic octyl chains and water. mdpi.com

MD simulations can provide detailed, atomistic-level information on:

The critical aggregation concentration (CAC).

The size, shape, and structure of the aggregates.

The dynamics of monomer exchange between the bulk solution and the aggregates. nih.gov

The orientation of the cations within the aggregate, with the octyl tails forming a nonpolar core and the pyridinium headgroups exposed to the aqueous phase.

The role of counter-ions in the aggregation process.

These simulations are crucial for understanding how the ionic liquid will behave in solution, which is vital for applications in areas like catalysis, synthesis, and drug delivery. nih.gov

Computational Predictions of Environmental Behavior and Degradation Pathways

The "green" credentials of ionic liquids are critically dependent on their biodegradability and low toxicity. Computational models can provide initial assessments of the environmental fate of compounds like Pyridinium, 4-methyl-1-octyl-.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific property, such as toxicity or biodegradability. nih.govmanchester.ac.uk By training these models on large datasets of compounds with known experimental values, they can be used to predict the properties of new or untested chemicals.

For pyridinium-based ILs, studies have shown that the length of the alkyl chain is a key determinant of biodegradability. Research on the biodegradation of pyridinium ILs by activated sludge microbial communities has indicated that salts with longer alkyl chains (e.g., hexyl and octyl) can be fully mineralized, whereas those with shorter chains (e.g., butyl) are more persistent. researchgate.net This suggests that the octyl chain in 4-methyl-1-octylpyridinium makes it a likely candidate for being readily biodegradable. The initial step in the degradation pathway is often the enzymatic oxidation of the terminal methyl group of the alkyl chain. In contrast, ILs with ester functionalities in the side chain have also been shown to exhibit high levels of biodegradation. rsc.org These computational and experimental findings guide the design of more environmentally benign ionic liquids.

Interactions, Aggregation Phenomena, and Self Assembly of Pyridinium, 4 Methyl 1 Octyl

Micellization Behavior in Aqueous and Organic Media

The self-aggregation of surfactant monomers like Pyridinium (B92312), 4-methyl-1-octyl- into micelles is a fundamental property driven by the hydrophobic effect. In aqueous solutions, the hydrophobic octyl chain seeks to minimize contact with water molecules, leading to the formation of aggregates where the hydrocarbon tails are sequestered in the core and the hydrophilic pyridinium headgroups are exposed to the aqueous phase.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to form micelles. It is a key parameter indicating the thermodynamic stability of the micelles. rug.nl The determination of the CMC for pyridinium-based surfactants can be accomplished through various analytical techniques. nih.gov

Common methods for CMC determination include:

Conductometry: This method relies on the change in electrical conductivity of the surfactant solution. Below the CMC, the conductivity increases steadily with concentration. Above the CMC, the rate of increase slows down because the newly formed micelles are less mobile than the individual ions. The break in the conductivity versus concentration plot indicates the CMC. rug.nlppaspk.org

Surface Tension: The surface tension of a surfactant solution decreases as the concentration increases, up to the CMC. At the CMC, the surface becomes saturated with monomers, and the surface tension reaches a near-constant value. The inflection point in the surface tension versus log of concentration curve corresponds to the CMC. rsc.orgrsc.org

Spectroscopy (Fluorescence Probes): This is a highly sensitive method that uses fluorescent molecules, such as pyrene (B120774), as probes. researchgate.netnih.gov Pyrene exhibits a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene is in a polar environment. When micelles form, pyrene partitions into the hydrophobic micellar core, a nonpolar environment, causing a distinct change in its fluorescence spectrum. The ratio of the intensity of the third and first vibronic peaks (I3/I1) is plotted against surfactant concentration to determine the CMC. rsc.org

Several factors can influence the CMC of Pyridinium, 4-methyl-1-octyl-, as summarized in the table below.

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Pyridinium Surfactants

| Factor | Effect on CMC | Rationale |

|---|---|---|

| Temperature | Can decrease and then increase (U-shaped trend) | Temperature affects both the hydration of the hydrophilic headgroup and the hydrophobic interactions of the alkyl tail. Initially, an increase in temperature promotes micellization by disrupting the water structure around the hydrophobic chain (decreasing CMC). At higher temperatures, thermal agitation can disrupt micelle formation (increasing CMC). rsc.orgresearchgate.net |

| Added Electrolytes (Salts) | Decreases | The added ions shield the electrostatic repulsion between the positively charged pyridinium headgroups at the micelle surface, making it easier for monomers to aggregate at a lower concentration. rsc.org |

| Counterion Type | Decreases with increasing size and hydrophobicity | Aromatic and more hydrophobic counterions can bind more strongly to the micellar surface and even intercalate between the headgroups. This neutralizes the headgroup charge more effectively than smaller halide ions, reducing repulsion and lowering the CMC. rug.nl |

| Organic Additives (e.g., Alcohols) | Variable | Short-chain alcohols (like ethanol) can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution. Longer-chain alcohols can decrease the CMC by incorporating into the micelles and reducing headgroup repulsion. rsc.orgresearchgate.net |

Influence of Alkyl Chain Length and Substituent Position on Aggregation Characteristics

The molecular architecture of a surfactant is a primary determinant of its aggregation behavior. rug.nl For pyridinium-based surfactants, both the length of the N-alkyl chain and the position of substituents on the pyridinium ring significantly impact micellization.

Alkyl Chain Length: The length of the hydrophobic alkyl chain (the octyl group in this case) is a critical factor. Generally, for a homologous series of surfactants, the CMC decreases as the alkyl chain length increases. rsc.org This is because a longer chain results in stronger hydrophobic interactions, providing a greater driving force for the molecule to be removed from the aqueous environment and incorporated into a micelle. nih.govacs.org This enhanced hydrophobicity favors aggregation at lower concentrations. rsc.org

Host-Guest Inclusion Complex Formation (e.g., with Cyclodextrins)

Pyridinium, 4-methyl-1-octyl- can act as a "guest" molecule, forming inclusion complexes with "host" molecules like cyclodextrins (CDs). researchgate.net Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate nonpolar guest molecules, or parts of molecules, within their cavity in aqueous solutions. tbzmed.ac.ir The formation of these host-guest complexes is driven by non-covalent interactions, including hydrophobic interactions and van der Waals forces. nih.gov

A study on the closely related N-butyl-4-methylpyridinium chloride ([C4mpy]Cl) demonstrated its ability to form inclusion complexes with β-Cyclodextrin. researchgate.net It is expected that Pyridinium, 4-methyl-1-octyl- would exhibit similar behavior, with its hydrophobic octyl tail being encapsulated within the cyclodextrin (B1172386) cavity.

Spectroscopic Probes for Complexation Studies

The formation and stoichiometry of host-guest complexes between pyridinium surfactants and cyclodextrins can be investigated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for studying inclusion complexation. When the guest molecule is included in the cyclodextrin cavity, the chemical shifts of its protons, as well as the protons on the inner surface of the cyclodextrin, are altered. This provides direct evidence of complex formation and can be used to determine the geometry of the complex. rug.nl

UV-Visible Spectroscopy: Changes in the absorption spectrum of a guest molecule upon addition of a cyclodextrin can indicate complex formation. For example, studies on 4-alkyl-1-alkylpyridinium amphiphiles have used UV-vis spectroscopy to observe their interactions with methyl orange, where complexation induces spectral shifts. rug.nl Similar principles can be applied to study the direct interaction with cyclodextrins if the pyridinium moiety's electronic environment is sufficiently perturbed upon inclusion.

Thermodynamic Parameters of Inclusion Processes

The stability and spontaneity of the inclusion process are governed by thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters can be determined experimentally, often through techniques like isothermal titration calorimetry (ITC).

For the inclusion of a hydrophobic guest into a cyclodextrin cavity in an aqueous solution, the process is typically spontaneous (negative ΔG). The driving forces can be either enthalpic or entropic.

Enthalpy (ΔH): A negative enthalpy change suggests that the complex is stabilized by favorable interactions, such as van der Waals forces between the guest and the host cavity. nih.gov

Studies on various pyridinium-based surfactants show that their micellization processes are spontaneous, and the thermodynamics are often entropy-driven, though enthalpic contributions can become more significant with changes in temperature or molecular structure. rsc.orgresearchgate.net Similar thermodynamic principles govern the formation of their inclusion complexes with cyclodextrins.

Intermolecular Interactions with Polymeric Systems (e.g., Polyelectrolytes)

As a cationic surfactant, Pyridinium, 4-methyl-1-octyl- can engage in significant intermolecular interactions with polymers, particularly with oppositely charged polyelectrolytes (anionic polymers). These interactions are driven by a combination of electrostatic and hydrophobic forces and lead to the formation of polyelectrolyte-surfactant complexes (PESCs). nih.govresearchgate.net

The interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is usually lower than the surfactant's CMC.

The primary forces governing these interactions are:

Electrostatic Interactions: The positively charged pyridinium headgroup is strongly attracted to the negatively charged groups on an anionic polyelectrolyte. This electrostatic attraction is the initial driving force for the binding of surfactant monomers to the polymer chain. nih.gov

Hydrophobic Interactions: Once initial binding occurs, hydrophobic interactions between the octyl tails of the bound surfactant molecules become significant. This leads to the cooperative formation of micelle-like aggregates along the polymer chain, often described by a "string-of-pearls" model. nih.govresearchgate.net

These interactions are sensitive to solution conditions such as pH and ionic strength. The addition of salt can screen the electrostatic attractions, causing the interactions to be more heavily influenced by hydrophobic forces. nih.gov The resulting complexes can exhibit a range of structures and phase behaviors, which are critical for applications in areas like formulation science and materials engineering. researchgate.net

Surface Chemistry and Adsorption at Liquid-Air and Solid-Liquid Interfaces

In the absence of specific experimental data for Pyridinium, 4-methyl-1-octyl-, a qualitative description of its expected behavior can be inferred from the well-established principles of surface science and the observed trends within its homologous series.

At the liquid-air interface , it is anticipated that Pyridinium, 4-methyl-1-octyl- would readily adsorb, with its hydrophobic octyl tail orienting towards the air and the hydrophilic 4-methylpyridinium head group remaining in the aqueous phase. This adsorption would lead to a decrease in the surface tension of the water. With increasing concentration, the interface would become progressively more populated with surfactant molecules until a point of saturation is reached.

Beyond this saturation point, it is expected that the molecules would begin to self-assemble in the bulk solution to form micelles. This critical concentration is known as the critical micelle concentration (CMC) . For the homologous series of 1-alkyl-4-methylpyridinium bromides, the CMC is known to decrease as the length of the alkyl chain increases due to the enhanced hydrophobicity driving the aggregation process. Therefore, it can be posited that the CMC of the 1-octyl derivative would be higher than that of its longer-chain counterparts like the 1-dodecyl (C12) or 1-tetradecyl (C14) analogues.

The efficiency and effectiveness of a surfactant are key parameters in its characterization. The efficiency is related to the concentration required to produce a significant reduction in surface tension, while the effectiveness is the maximum reduction in surface tension that can be achieved. Without experimental data from surface tension measurements (e.g., a surface tension vs. concentration isotherm), specific values for these parameters for Pyridinium, 4-methyl-1-octyl- cannot be provided.

Similarly, at the solid-liquid interface , the adsorption behavior would be governed by the nature of the solid surface and the properties of the liquid phase. On a hydrophobic surface, adsorption would likely be driven by the hydrophobic interactions between the octyl tail and the surface. On a hydrophilic or charged surface, electrostatic interactions between the positively charged pyridinium head group and the surface would play a significant role. The formation of different adsorbed structures, from monolayers to more complex aggregates like hemimicelles or admicelles, would be dependent on the surfactant concentration and the specific interactions at play.

The thermodynamics of adsorption and micellization, including parameters such as the Gibbs free energy, enthalpy, and entropy of these processes, provide deeper insights into the driving forces behind the interfacial behavior and self-assembly. For related pyridinium-based ionic liquid surfactants, both adsorption and micellization have been found to be spontaneous processes. rsc.org However, without specific calorimetric or temperature-dependent surface tension data for Pyridinium, 4-methyl-1-octyl-, a quantitative thermodynamic analysis is not possible.

Mechanistic Studies of Reactions Involving Pyridinium, 4 Methyl 1 Octyl

Elucidation of Catalytic Pathways in Organic Transformations

The study of Pyridinium (B92312), 4-methyl-1-octyl-, and related N-substituted pyridinium compounds, often reveals their role as effective catalysts or co-catalysts, particularly in electrochemical transformations. Research into the electrochemical reduction of CO2 has highlighted the catalytic effect of pyridinium ions. researchgate.net One of the proposed mechanisms suggests that the reduction of the pyridinium cation at an electrode surface produces a pyridinyl radical. researchgate.net This highly reactive radical species can then interact with substrates like CO2, forming a carbamate-based radical intermediate, thereby initiating a reaction pathway that can lead to value-added products such as methanol. researchgate.net

Investigations of Electrochemical Reduction Mechanisms and Proton Transfer

The electrochemical behavior of N-substituted pyridinium cations has been a subject of detailed investigation. Studies on analogous compounds, such as N-methyl pyridinium, reveal that the reduction process is complex and highly dependent on the electrode material. nih.govresearchgate.net For instance, unlike the parent pyridinium ion, N-methyl pyridinium is not electroactive at a platinum electrode, indicating that the mechanism on such surfaces is critically dependent on the N-H bond. nih.gov

However, on a glassy carbon electrode, the electrochemical reduction of N-substituted pyridinium derivatives is observed to be an irreversible process. nih.gov This suggests a specific interaction occurs between the aromatic ring of the pyridinium derivative and the glassy carbon surface. researchgate.netnih.gov The reduction mechanism is believed to proceed through the formation of a radical cation. researchgate.net

Mechanistic Insights into Biodegradation Processes and Metabolite Formation

The environmental fate of pyridinium-based ionic liquids, including Pyridinium, 4-methyl-1-octyl-, is largely determined by their biodegradability. Mechanistic studies have shown that the structure of the compound, particularly the length of the N-alkyl side chain, is a critical factor. unl.ptrsc.org Compounds with long alkyl side chains, such as the octyl group, tend to exhibit significant primary biodegradation. unl.pt For N-octylpyridinium cations, total elimination has been observed in biodegradation tests over a period of 31 days. unl.pt In contrast, pyridinium compounds with shorter alkyl chains (e.g., ethyl or butyl) show little to no significant biodegradation under similar conditions. unl.pt

The primary mechanism for the biodegradation of Pyridinium, 4-methyl-1-octyl- involves the oxidation of the octyl side chain. unl.ptresearchgate.net This process is believed to occur via β-oxidation, a common metabolic pathway for breaking down fatty acids. unl.pt High-performance liquid chromatography-mass spectrometry (HPLC-MS) analyses have identified several biological transformation products, or metabolites. These metabolites are characterized by the presence of new functional groups on the alkyl chain, including hydroxyl, carbonyl, and carboxyl groups, which result from the oxidative process. unl.pt The formation of these more polar metabolites represents the initial steps in the mineralization of the compound. rsc.org

| Compound | Alkyl Chain Length | Observed Biodegradation | Primary Degradation Pathway |

|---|---|---|---|

| N-ethylpyridinium | C2 | Not significant unl.pt | N/A |

| N-butylpyridinium | C4 | Not significant unl.pt | N/A |

| N-hexyl-substituted pyridinium | C6 | Complete degradation unl.pt | Side-chain oxidation researchgate.net |

| N-octylpyridinium | C8 | Total elimination; Readily biodegradable unl.ptrsc.org | β-oxidation of octyl chain unl.pt |

Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of Pyridinium, 4-methyl-1-octyl- is governed by the electronic and steric effects of its substituents: the 4-methyl group and the 1-octyl group. These groups influence the kinetics and thermodynamics of reactions involving the pyridinium ring.

The 4-methyl group is an electron-donating group. lumenlearning.com Through an inductive effect (+I), it pushes electron density into the aromatic ring. lumenlearning.com This has several consequences:

Activation of the Ring: By increasing the electron density of the pyridine (B92270) ring, the methyl group makes it a better nucleophile and more reactive towards electrophiles. lumenlearning.com

Stabilization of Intermediates: In reactions such as electrophilic aromatic substitution, the methyl group helps to stabilize the positive charge of the carbocation intermediate (the arenium ion). libretexts.org This stabilization is most effective when the attack occurs at the ortho and para positions relative to the methyl group, thus lowering the activation energy for these pathways. libretexts.org

The 1-octyl group attached to the nitrogen atom primarily influences the compound's physical properties and steric environment.

Kinetics: The bulky octyl group can sterically hinder the approach of reactants to the nitrogen atom or the adjacent carbons on the ring, potentially slowing down certain reactions compared to a less hindered analogue like a 1-methylpyridinium salt.

Thermodynamics and Physical Properties: The long alkyl chain significantly increases the compound's lipophilicity, affecting its solubility in different solvents and its interaction at interfaces, such as an electrode surface. As noted previously, this substituent is the primary determinant of the molecule's biodegradability. unl.ptrsc.org

| Substituent | Position | Electronic Effect | Impact on Reactivity | Primary Influence |

|---|---|---|---|---|

| Methyl | 4 | Electron-donating (+I effect) lumenlearning.com | Activates the ring, stabilizes cationic intermediates lumenlearning.comlibretexts.org | Reaction kinetics and regioselectivity |

| Octyl | 1 (on Nitrogen) | Weakly electron-donating | Steric hindrance at the N-center | Physical properties, solubility, biodegradability unl.pt |

Applications in Advanced Chemical Processes and Materials Science

Catalysis and Reaction Media

As a functionalized ionic liquid, Pyridinium (B92312), 4-methyl-1-octyl- offers significant potential in catalysis, serving dual roles as both a catalyst and a reaction medium. This dual functionality is a cornerstone of green chemistry, aiming to enhance reaction efficiency while minimizing waste.

The utility of Pyridinium, 4-methyl-1-octyl- as a recyclable catalyst stems from its inherent properties as an ionic liquid. In homogeneous catalysis , the compound can dissolve reactants and catalytic species, creating a uniform reaction phase that often leads to high activity and selectivity. rsc.org A key advantage is that its negligible vapor pressure and immiscibility with many organic solvents allow for straightforward product separation via extraction. The catalyst, retained in the ionic liquid phase, can then be reused for subsequent reaction cycles, a critical factor from both economic and environmental perspectives. mdpi.com

In heterogeneous systems , Pyridinium, 4-methyl-1-octyl- can be immobilized onto solid supports. This process of "heterogenization" combines the high selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. rsc.org For instance, the pyridinium moiety can be anchored to materials like silica (B1680970) or polymers, creating a solid catalyst that can be easily filtered from the reaction mixture. This approach prevents the leaching of the catalyst into the product stream and simplifies the recycling process, making it suitable for continuous flow reactions. rsc.orgmdpi.com

Carbon-carbon (C-C) coupling reactions are fundamental in organic synthesis for building complex molecular skeletons. While direct participation of Pyridinium, 4-methyl-1-octyl- in C-C coupling is not extensively documented, its structural features suggest potential applications. Pyridinium salts can serve as phase-transfer catalysts or as stabilizing agents for metal catalysts, such as palladium, which are widely used in cross-coupling reactions. nih.gov

In palladium-catalyzed reactions, such as Suzuki or Heck couplings, the ionic liquid nature of Pyridinium, 4-methyl-1-octyl- can provide a stable medium for the palladium catalyst, preventing its agglomeration and deactivation. This can lead to improved catalyst longevity and efficiency. The mechanism of C-C reductive elimination from metal complexes is sensitive to the electronic and steric environment, and the use of an ionic liquid medium can influence the reaction kinetics and product yields. researchgate.net Furthermore, related pyridine (B92270) derivatives have been successfully used in the arylation of C(sp³)–H bonds, highlighting the potential of the pyridinium scaffold in facilitating such advanced chemical transformations. nih.gov

The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals is a critical area of sustainable chemistry. Pyridinium-based compounds have been identified as effective electrocatalysts for this transformation. The process involves the one-electron reduction of the pyridinium cation to form a pyridinyl radical, which is the key intermediate that reacts with CO2. osti.gov

The substituent on the pyridine ring significantly influences catalytic performance. Studies on various substituted pyridiniums have shown that electron-donating groups, such as the methyl group in the 4-position, can enhance CO2 reduction yields. osti.govprinceton.edu The 4-methyl group increases the basicity of the pyridine ring, which correlates with improved catalytic activity. princeton.edu The reaction of the pyridinyl radical with CO2 is a rate-determining step, and the presence of the methyl group favorably modulates the electronic properties of the catalyst. osti.govnih.gov Research has provided kinetic data for this crucial step for several pyridinium derivatives.

Table 1: Kinetic Data for CO2 Reduction by Substituted Pyridinium Catalysts This interactive table presents kinetic parameters for the reaction of pyridinyl radicals with CO2, highlighting the influence of the substituent on the pyridine ring.

| Electrocatalyst | kCO2 (M⁻¹s⁻¹) | kHy (M⁻¹s⁻¹) | kCO2/kHy Ratio |

|---|---|---|---|

| Pyridinium | 1.4 | 2.95 | 0.47 |

| 2-Methyl Pyridinium | 13 | 0.92 | 14.1 |

| 4-Methyl Pyridinium | 14 | 1.35 | 10.4 |

| 4-tertbutyl Pyridinium | 5.7 | 1.5 | 3.8 |

| 4-Amino Pyridinium | - | 16 | - |

Data sourced from scientific studies on pyridinium-catalyzed CO2 reduction. osti.gov kCO2 is the rate constant for the reaction with CO2, and kHy is the rate constant for the competing hydrogen formation reaction.

Esterification is a widely used reaction in the chemical industry. Traditional methods often rely on corrosive mineral acids. Pyridinium-based compounds can serve as organocatalysts in milder, more sustainable esterification processes, such as the Steglich esterification. semanticscholar.orgrsc.org In these reactions, a pyridinium derivative can act as an activating agent for the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an alcohol. semanticscholar.org

Using Pyridinium, 4-methyl-1-octyl- as a reaction medium for esterification aligns with the principles of green chemistry. semanticscholar.org Its properties as an ionic liquid can enhance reaction rates and facilitate the separation of the ester product from the reaction mixture. The low volatility of the ionic liquid prevents the release of volatile organic compounds (VOCs), and its reusability reduces waste, contributing to a more environmentally benign process. semanticscholar.org

Separation Science and Extraction Processes

The distinct physical and chemical properties of Pyridinium, 4-methyl-1-octyl- make it a promising solvent for separation and extraction applications, particularly in the removal of pollutants from aqueous environments.

Liquid-liquid extraction is a crucial technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Ionic liquids like Pyridinium, 4-methyl-1-octyl- are being explored as "green" replacement solvents for volatile organic compounds in these processes. Research has shown that pyridinium-based ionic liquids can be highly effective in extracting various organic and inorganic compounds from aqueous solutions. nih.govnih.gov

The extraction efficiency of pyridinium ILs is influenced by a combination of interactions, including hydrogen bonding, dipole-dipole forces, and π-π interactions between the pyridinium ring and the target pollutant molecule. For organic pollutants such as insecticides, which often contain aromatic rings or polar functional groups, the pyridinium ring of the ionic liquid can establish strong π-π stacking interactions, facilitating their transfer from the aqueous phase to the ionic liquid phase. The long octyl chain enhances the lipophilicity of the cation, which can improve its affinity for nonpolar organic molecules. Studies have demonstrated that, for certain applications, pyridinium-based ILs exhibit higher extraction yields compared to more common imidazolium-based ILs. nih.gov

Electrochemical Applications Beyond Basic Conductivity Measurements

The electrochemical stability and ionic nature of pyridinium-based ionic liquids make them promising candidates for various electrochemical applications, particularly in energy storage.

Pyridinium-based ionic liquids are considered promising electrolytes for energy storage systems like flow batteries and electrochemical double-layer capacitors (EDLCs), primarily due to their unique properties such as wide electrochemical windows and thermal stability. ias.ac.innih.govresearchgate.net The performance of these electrolytes is closely tied to their physicochemical properties, which can be tuned by selecting appropriate cation-anion combinations. elsevierpure.com

In the context of EDLCs, a structurally similar compound, 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) ([BMPy][BF4]), has been explored as an electrolyte. ias.ac.in Due to its high viscosity, it is often diluted with organic solvents like acetonitrile (B52724) (AN) or propylene (B89431) carbonate (PC) to improve ionic conductivity. ias.ac.in Research has shown that the composition of these mixtures significantly affects the EDLC's performance, including its operating voltage, specific energy, and power. ias.ac.in For instance, the highest specific energy and power for a graphene-based EDLC were achieved with a 3:1 weight ratio of [BMPy][BF4] to acetonitrile. ias.ac.in

Pyridinium electrolytes are also being investigated for redox flow batteries. nih.govresearchgate.net Studies on bispyridinium compounds have revealed that their redox behavior and cycling stability are critical for battery performance. Research has identified that π-dimerization plays a key role in suppressing reactivity between radical species and impurities like dissolved oxygen, which can mitigate capacity fade. nih.gov This insight opens pathways for designing new electrolyte systems that can operate efficiently in air. nih.govresearchgate.net The versatility of ionic liquids allows for their properties to be tuned to meet the specific requirements of various applications in energy storage. semanticscholar.org

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to assess the suitability of ionic liquids like Pyridinium, 4-methyl-1-octyl- for applications such as electrolytes. This method provides critical information about the electrochemical window (EW), which defines the voltage range where the substance remains stable without being oxidized or reduced. nih.govmdpi.com

Studies on N-methyl pyridinium ions using CV have shown that the electrochemical response is highly dependent on the electrode material. researchgate.net For example, on glassy carbon electrodes, a reduction peak can be observed, which is characteristic of molecules with quaternary pyridine nitrogen atoms. researchgate.net The stability of the compound during repeated potential cycling can also be evaluated, which is crucial for applications requiring long-term performance, such as in batteries. researchgate.net The presence of specific interactions between the pyridinium derivative and other molecules, like CO2, can also be investigated using this technique. researchgate.net

For electrolyte applications in EDLCs, CV is used to determine the operating potential window of the system. Research on 1-butyl-4-methylpyridinium tetrafluoroborate showed that the stable voltage window could be maintained up to 2.2 V, although this was dependent on the type and concentration of the organic co-solvent used. ias.ac.in The electrochemical stability of pyridinium-based ILs is generally found to be lower than that of imidazolium (B1220033) and pyrrolidinium-based ILs, which indicates a higher susceptibility to oxidative and reductive conditions. ias.ac.in

Advanced Material Design and Functionalization

The amphiphilic nature of Pyridinium, 4-methyl-1-octyl- allows for its use in the design of advanced materials with tailored properties.

Ionic liquids that possess long alkyl chains, such as Pyridinium, 4-methyl-1-octyl-, exhibit surfactant-like behavior and are classified as surface-active ionic liquids (SAILs). acs.org These compounds have gained significant interest as alternatives to traditional surfactants due to their unique properties, including negligible vapor pressure and high thermal stability. elsevierpure.com

A specific halogen-free SAIL, 1-octyl-4-methyl pyridinium dodecyl sulfate (B86663) ([C8γPic]DS), has been synthesized and studied. acs.orgnih.gov The synthesis involves the reaction of 4-methylpyridine (B42270) with 1-chlorooctane (B87089) to form the 1-octyl-4-methyl pyridinium chloride intermediate. acs.orgnih.gov The surface properties and micellization behavior of this SAIL in aqueous solutions have been investigated using techniques like tensiometry and conductometry. nih.gov SAILs based on pyridinium cations are part of a broader class of amphiphilic compounds that can form molecular assemblies such as micelles and vesicles. elsevierpure.comnih.gov

The physicochemical properties of SAILs can be finely tuned by altering the structure of both the cation and the anion. elsevierpure.com This "designer" aspect allows for the creation of surfactants with specific functionalities for a wide range of applications. nih.gov

Table 1: Synthesis of 1-Octyl-4-methyl Pyridinium Chloride Intermediate

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|

The unique properties of pyridinium-based ionic liquids and polymers lend themselves to the development of smart materials and functional coatings. For instance, poly(pyridinium salt)s can exhibit lyotropic liquid-crystalline phases and light-emitting properties, making them suitable for applications in electrochromic devices ("smart windows") and optical sensors. nih.gov

The surface-active nature of SAILs like 1-octyl-4-methyl pyridinium dodecyl sulfate is particularly relevant for creating functional coatings. nih.gov Their ability to self-assemble and reduce surface tension allows them to modify surface properties, which can be exploited for creating coatings with specific wetting, anti-fouling, or antimicrobial characteristics. The synthesis of such SAILs involves creating a precursor like 1-octyl-4-methyl pyridinium chloride from 4-methylpyridine and 1-chlorooctane. nih.gov The resulting SAIL demonstrates the potential for designing functional materials at the molecular level. nih.gov

Applications as Wetting Agents and in Emulsion Systems

Pyridinium, 4-methyl-1-octyl-, as a cationic surfactant, exhibits surface-active properties that make it a candidate for applications as a wetting agent and in the formation and stabilization of emulsion systems. Its molecular structure, featuring a hydrophilic pyridinium head group and a hydrophobic octyl tail, allows it to reduce the surface tension of liquids and the interfacial tension between immiscible liquids.

Performance as a Wetting Agent

The effectiveness of a wetting agent is determined by its ability to lower the surface tension of a liquid, allowing it to spread more easily across a solid surface. This is crucial in various industrial processes, including agricultural formulations, coatings, and cleaning agents. The amphiphilic nature of Pyridinium, 4-methyl-1-octyl- enables it to adsorb at the liquid-air and liquid-solid interfaces, which modifies the interfacial energies and promotes wetting.

While specific research detailing the wetting properties of Pyridinium, 4-methyl-1-octyl- is limited, its performance can be inferred from the general behavior of 1-alkyl-4-methylpyridinium salts. The efficiency of a surfactant is often related to its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles. A lower CMC value generally indicates a more efficient surfactant. For alkylpyridinium bromides, the CMC decreases as the length of the alkyl chain increases. Based on data for homologous series of alkylpyridinium bromides, the CMC for an octyl (C8) chain can be estimated.

Table 1: Estimated Physicochemical Properties of Pyridinium, 4-methyl-1-octyl- bromide in Aqueous Solution

| Property | Estimated Value | Significance |

| Critical Micelle Concentration (CMC) | ~60-70 mM | Indicates the concentration at which the surfactant begins to form micelles and exhibits maximum surface tension reduction. |

| Surface Tension at CMC (γ_CMC) | ~35-45 mN/m | Represents the minimum surface tension achievable with the surfactant, indicating its potential as a wetting agent. |

Note: These values are estimations based on trends observed for similar alkylpyridinium surfactants and may vary depending on experimental conditions such as temperature and the presence of electrolytes.

The expected reduction in surface tension by Pyridinium, 4-methyl-1-octyl- would enhance the spreading of aqueous solutions on various surfaces, a key characteristic of an effective wetting agent.

Role in Emulsion Systems

Emulsions are mixtures of two or more immiscible liquids, where one liquid is dispersed in the other in the form of droplets. Surfactants like Pyridinium, 4-methyl-1-octyl- play a vital role as emulsifying agents by stabilizing these systems and preventing the dispersed droplets from coalescing. As a cationic surfactant, it adsorbs at the oil-water interface, creating a protective layer around the dispersed droplets. The positively charged pyridinium head groups orient towards the aqueous phase, leading to electrostatic repulsion between the droplets, which contributes to the stability of the emulsion.

Table 2: Potential Emulsion Applications for Pyridinium, 4-methyl-1-octyl-

| Application Area | Function |

| Industrial Cleaning | Emulsification of oils and greases for removal from surfaces. |

| Polymer Synthesis | Stabilization of monomer droplets in emulsion polymerization. |

| Agrochemicals | Formulation of emulsifiable concentrates for pesticides and herbicides. |

| Personal Care Products | Formation of stable oil-in-water or water-in-oil emulsions in lotions and creams. |

Detailed research findings on the specific emulsifying performance of Pyridinium, 4-methyl-1-octyl- are not extensively available. However, based on the established principles of colloid and surface science and the known behavior of similar cationic surfactants, it is expected to be a competent emulsifying agent, particularly for oil-in-water emulsions where the cationic nature of the head group can impart significant stability. Further empirical studies would be necessary to fully characterize its performance in various emulsion systems.

Environmental Fate, Biodegradation, and Green Chemistry Principles

Biodegradation Pathways and Kinetics

The breakdown of a chemical compound in the environment, particularly through biological processes, is a key determinant of its long-term impact. The structure of Pyridinium (B92312), 4-methyl-1-octyl-, featuring a substituted pyridinium ring and an octyl chain, significantly influences its susceptibility to microbial degradation.